molecular formula C10H12O2 B2760892 2-(2-Ethylphenyl)acetic acid CAS No. 19418-95-2

2-(2-Ethylphenyl)acetic acid

Cat. No.: B2760892
CAS No.: 19418-95-2
M. Wt: 164.204
InChI Key: IDWCPOOBGCOZAY-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where an ethyl group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)acetic acid typically involves the alkylation of phenylacetic acid. One common method is the Friedel-Crafts alkylation, where phenylacetic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Ethylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2-Ethylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ortho-substitution with an ethyl group can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2-(2-ethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCPOOBGCOZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19418-95-2
Record name 2-(2-ethylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the crude (2-ethylphenyl)acetaldehyde in 20 ml of EtOH was added a solution of 2.29 g (13.52 mmol) of AgNO3 in 7.5 ml of water and a solution of 2.08 g (37.2 mmol) of KOH in 13 ml of water at 0° C. The reaction mixture was stirred at 0° C. for 2 h and was filtered to remove the solid. The filtrate was extracted with CH2Cl2 (20 ml×3) to remove impurity. The aqueous was acidified with 6N HCl to PH=1 and was extracted with CH2Cl2 (50 ml×3). The combined organic layers were dried MgSO4 and concentrated to give 2-ethylphenylacetic acid.
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